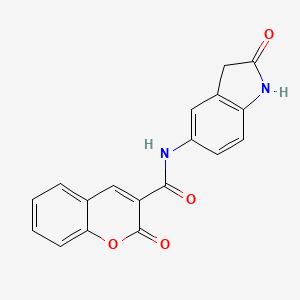

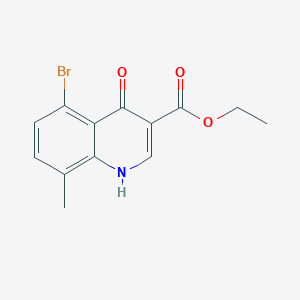

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide” is a chemical compound . It is part of a series of novel compounds that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a nucleophilic substitution between 2-oxoindoline derivatives and ethyl chloroacetate . The most potent compound in the series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2-oxoindoline scaffold . This scaffold is a key component in a variety of biologically active compounds and pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and amidation . The reactions are carried out under controlled conditions to ensure the formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . For example, the presence of the 2-oxoindoline scaffold contributes to their cytotoxic activity .科学的研究の応用

Crystal Structures and Synthesis Techniques

The study by Reis et al. (2013) presents detailed crystallographic analyses of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, showcasing their crystallization behaviors and structural conformations (Reis et al., 2013). Proença and Costa (2008) discuss an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting advancements in green chemistry (Proença & Costa, 2008).

Pharmacological Applications

Azab et al. (2017) explore the antimicrobial potential of chromene derivatives, indicating that these compounds exhibit significant antimicrobial activities (Azab et al., 2017). The study by Devale et al. (2017) identifies novel dihydropyrimidinone-isatin hybrids, including 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives, as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Material Properties

Nechifor (2009) investigates aromatic polyamides with coumarin chromophores for their thermal and solubility properties, presenting a novel monomer synthesis that includes this compound derivatives (Nechifor, 2009).

作用機序

特性

IUPAC Name |

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGRDMGZAGBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)

![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)